molecular formula C8H13ClN2O2S B2984242 (2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride CAS No. 33050-14-5

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

Cat. No.: B2984242
CAS No.: 33050-14-5
M. Wt: 236.71
InChI Key: SIUGSHIHRPHWRB-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride typically involves the reaction of (2-(Aminomethyl)phenyl)methanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfonamide and amine derivatives, which have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Uniqueness: (2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. This uniqueness makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[2-(aminomethyl)phenyl]methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUGSHIHRPHWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)CS(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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